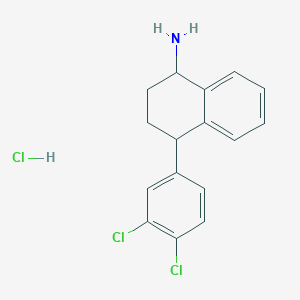

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under investigation for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . It is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .

Vorbereitungsmethoden

The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone through chromatographic separation of sulfinyl imine diastereomers . The (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then hydrolyzed to afford dasotraline, which is converted to its hydrochloride salt .

Analyse Chemischer Reaktionen

Dasotraline hydrochloride undergoes several types of chemical reactions, including:

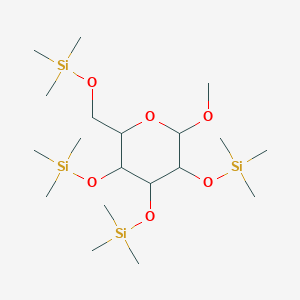

Oxidation: Amine oxidation to form oxime M41, followed by sulfation or glucuronidation.

N-hydroxylation: Followed by glucuronidation to form M35.

Oxidative deamination: To form (S)-tetralone.

Mono-oxidation: Of (S)-tetralone followed by glucuronidation to form M31A and M32.

Acetylation: To form (1R,4S)-acetamide M102.

Common reagents and conditions used in these reactions include oxidizing agents, glucuronidation agents, and acetylation agents. The major products formed from these reactions are various metabolites, including oxime M41, sulfate M42, glucuronide M43, and (S)-tetralone .

Wissenschaftliche Forschungsanwendungen

Dasotraline hydrochloride has been investigated for several scientific research applications:

Medicine: It has been studied for the treatment of ADHD and BED Clinical trials have shown that dasotraline can significantly reduce the number of binge-eating days per week and improve ADHD symptoms

Pharmacokinetics: Research has focused on its slow absorption and long elimination half-life, which allows for once-daily dosing.

Neurotransmitter Studies: As a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, dasotraline has been used to study the effects of these neurotransmitters on various psychological and physiological conditions.

Wirkmechanismus

Dasotraline hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with mood regulation, attention, and reward pathways. By inhibiting their reuptake, dasotraline increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the postsynaptic receptors .

Vergleich Mit ähnlichen Verbindungen

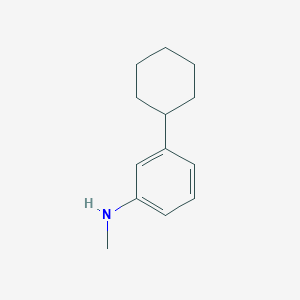

Dasotraline hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:

Centanafadine: Another triple reuptake inhibitor with a similar mechanism of action.

Indatraline: A non-selective monoamine reuptake inhibitor.

Lometraline: A dopamine reuptake inhibitor.

Tametraline: A norepinephrine and dopamine reuptake inhibitor.

Compared to these compounds, dasotraline’s balanced inhibition of all three neurotransmitters makes it a unique candidate for treating disorders involving multiple neurotransmitter systems .

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)

![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)